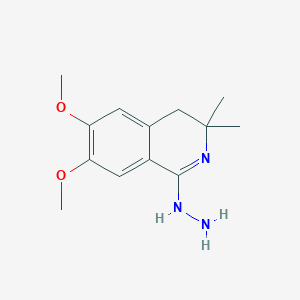![molecular formula C17H22N2O6 B11650775 N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide](/img/structure/B11650775.png)
N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide is a complex organic compound that belongs to the class of amides It features a nitrophenyl group, an oxolan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide typically involves multiple steps. One common approach is the reaction of 4-nitroaniline with an appropriate oxolan derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas.
Catalysts: Palladium on carbon, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various nitro compounds .
Scientific Research Applications
N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxolan ring may also play a role in stabilizing the compound and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- 4-Nitrophenylmethylpropan-2-ylamine
Uniqueness
N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C17H22N2O6 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-[2-oxo-5-(propan-2-yloxymethyl)oxolan-3-yl]propanamide |
InChI |
InChI=1S/C17H22N2O6/c1-11(2)24-10-15-9-12(17(21)25-15)3-8-16(20)18-13-4-6-14(7-5-13)19(22)23/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,20) |
InChI Key |
YBAGMGBNHBRAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CC(C(=O)O1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11650700.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11650712.png)
![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
![11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650723.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B11650725.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![N-(4-chlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11650750.png)
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650762.png)
![N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)

![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione](/img/structure/B11650778.png)
![(6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650779.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide](/img/structure/B11650786.png)
